Product packaging for Phycoerythrobilin(Cat. No.:CAS No. 18097-67-1)

Phycoerythrobilin

Cat. No.: B231632
CAS No.: 18097-67-1
M. Wt: 586.7 g/mol
InChI Key: GLWKVDXAQHCAIO-CDHJOLGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phycoerythrobilin (PEB) is a red, open-chain tetrapyrrole chromophore (a linear tetrapyrrole molecule) that functions as a key accessory light-harvesting pigment in cyanobacteria, red algae, glaucophytes, and some cryptomonads . In these organisms, PEB is covalently bound to phycobiliproteins, such as phycoerythrin, via thioether bonds to form massive light-harvesting complexes called phycobilisomes . Its primary research value lies in its exceptional ability to absorb green light (with an absorbance maximum around 545-565 nm), transferring the energy to the photosynthetic reaction center, thereby optimizing light capture for photosynthesis in aquatic environments . Beyond its natural role, PEB is investigated extensively as a natural, non-toxic colorant for food and cosmetic applications, serving as a safe alternative to synthetic dyes . It is also studied for its promising bioactive properties, including demonstrated antioxidant activity . The biosynthesis of PEB originates from heme. Heme oxygenase cleaves heme to produce biliverdin IXα (BV), which is subsequently reduced by ferredoxin-dependent bilin reductases (FDBRs) . One biosynthetic pathway involves two specific enzymes: 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) catalyzes the reduction of BV to 15,16-dihydrobiliverdin (DHBV), which is then converted into PEB by this compound:ferredoxin oxidoreductase (PebB) . Alternatively, a single enzyme, this compound synthase (PebS), can catalyze the complete conversion from BV to PEB . Our product is a high-purity this compound, efficiently produced in a recombinant system to ensure consistency and minimal contamination from other pigments like chlorophyll or phycocyanobilin . It is provided For Research Use Only (RUO) and is intended for use in scientific studies on photosynthesis, natural product development, and biochemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5S B231632 Phycoerythrobilin CAS No. 18097-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18097-67-1

Molecular Formula

C12H15NO5S

Molecular Weight

586.7 g/mol

IUPAC Name

3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+

InChI Key

GLWKVDXAQHCAIO-CDHJOLGUSA-N

SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Isomeric SMILES

C/C=C\1/C(C(=O)N=C1/C=C/2\C(=C(/C(=C\C3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

Canonical SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Synonyms

phycoerythrobilin

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Conversion of Phycoerythrobilin

Precursor Derivation from Heme Catabolism

The journey of phycoerythrobilin synthesis commences with the degradation of heme, a molecule central to numerous biological processes. This initial step provides the foundational linear tetrapyrrole structure that will be subsequently modified to yield PEB.

The biosynthesis of all phycobilins, including this compound, originates from the cleavage of heme. nih.govresearchgate.netresearchgate.net This critical reaction is catalyzed by the enzyme heme oxygenase (HO). researchgate.netnih.gov Heme oxygenase acts on the heme macrocycle, cleaving it at the α-meso carbon bridge in an oxygen-dependent reaction. researchgate.net This enzymatic ring-opening results in the formation of the first open-chain tetrapyrrole, biliverdin (B22007) IXα (BV), along with the release of a molecule of carbon monoxide and ferric iron. researchgate.net Biliverdin IXα, a green pigment, serves as the universal precursor for the synthesis of various bilins in photosynthetic organisms. researchgate.netfrontiersin.orgnih.gov

Ferredoxin-Dependent Bilin Reductase (FDBR) Catalysis

Following its formation, biliverdin IXα undergoes a series of reduction reactions to be converted into this compound. These reactions are catalyzed by a family of enzymes known as ferredoxin-dependent bilin reductases (FDBRs). nih.govresearchgate.net These enzymes utilize ferredoxin as a reducing agent to facilitate the addition of electrons to specific double bonds within the linear tetrapyrrole structure. nih.gov The biosynthesis of PEB from biliverdin IXα is a four-electron reduction process, which can be accomplished through two distinct enzymatic strategies. nih.govresearchgate.net

In most cyanobacteria and red algae, the synthesis of this compound is a sequential process involving two distinct FDBRs: 15,16-dihydrobiliverdin (B1205345):ferredoxin oxidoreductase (PebA) and this compound:ferredoxin oxidoreductase (PebB). nih.govnih.govbiorxiv.org

The first step is catalyzed by PebA, which performs a two-electron reduction of the C15-C16 double bond of biliverdin IXα. nih.govresearchgate.net This reaction yields the intermediate compound, 15,16-dihydrobiliverdin (DHBV). nih.govbiorxiv.org The reduction of this double bond leads to a blue-shift in the absorbance properties of the tetrapyrrole molecule. nih.gov

Subsequently, the intermediate DHBV is acted upon by the second enzyme, PebB. nih.gov PebB catalyzes another two-electron reduction, this time targeting the A-ring of the DHBV molecule to produce the final product, this compound. nih.gov This two-enzyme pathway is a hallmark of PEB synthesis in many photosynthetic organisms. nih.govresearchgate.net

EnzymeSubstrateProductFunction
PebA Biliverdin IXα15,16-DihydrobiliverdinCatalyzes the initial two-electron reduction at the 15,16-double bond.
PebB 15,16-DihydrobiliverdinThis compoundCatalyzes the subsequent two-electron reduction of the A-ring.

An alternative and more streamlined pathway for this compound synthesis has been identified in marine cyanophages, viruses that infect cyanobacteria. researchgate.netnih.gov These viruses possess a single, multifunctional enzyme known as this compound synthase (PebS). nih.govresearchgate.netnih.gov

PebS is a member of the FDBR family that is capable of catalyzing the entire four-electron reduction of biliverdin IXα to this compound by itself. nih.govnih.gov This single enzyme combines the activities of both PebA and PebB, performing both the reduction of the 15,16-double bond and the subsequent reduction of the A-ring. nih.govnih.gov The discovery of PebS highlights the diverse evolutionary strategies employed for the biosynthesis of this important pigment. researchgate.netresearchgate.net

Enzyme PathwayOrganism TypeDescription
PebA and PebB Cyanobacteria, Red AlgaeA two-step pathway requiring two distinct enzymes for the four-electron reduction of biliverdin IXα.
PebS CyanophagesA single-enzyme pathway where one multifunctional enzyme catalyzes the complete four-electron reduction.

The compound 15,16-dihydrobiliverdin (DHBV) has been firmly established as a key intermediate in the biosynthesis of this compound. nih.govnih.gov In the two-enzyme pathway, DHBV is the product of the PebA-catalyzed reaction and the substrate for the PebB-catalyzed reaction. nih.govnih.gov Its transient nature makes it a crucial link between the initial precursor, biliverdin IXα, and the final product, PEB. nih.govbiorxiv.org

Research has shown that DHBV is an unstable intermediate. nih.gov The preparation and characterization of this semi-reduced intermediate have been instrumental in elucidating the stepwise mechanism of PEB synthesis and in studying the binding properties of the involved enzymes. nih.gov Spectroscopic analysis of enzyme-bilin complexes has revealed distinct properties for the intermediate bound to PebA and PebB, providing insights into the catalytic process. nih.gov

Investigation of Metabolic Channeling in this compound Synthesis

The instability of the 15,16-dihydrobiliverdin intermediate has led to investigations into the mechanism of its transfer between the two enzymes, PebA and PebB. nih.gov Evidence strongly suggests a process known as metabolic channeling, where the intermediate is directly transferred from the active site of PebA to the active site of PebB without diffusing into the bulk solvent. nih.govnih.gov

This direct transfer, referred to as proximity channeling, is thought to be a widespread mechanism in metabolic pathways to protect unstable intermediates from degradation, prevent competing side reactions, and enhance catalytic efficiency. nih.gov Studies using immobilized enzymes and spectroscopic techniques have shown that PebA and PebB can transiently interact. nih.gov The transfer of DHBV is facilitated by a significantly higher binding affinity of this intermediate for the second enzyme, PebB, compared to the first, PebA. nih.gov This efficient channeling ensures the streamlined and protected conversion of biliverdin IXα to this compound. nih.govrptu.de

Genetic Determinants and Recombinant Approaches for this compound Production

The production of this compound (PEB) through biotechnological means hinges on a thorough understanding of its genetic underpinnings and the application of recombinant DNA technology. Researchers have made significant strides in identifying the genes responsible for the PEB biosynthetic pathway and in harnessing this genetic knowledge to engineer microbial systems for its production.

Identification and Characterization of this compound Biosynthetic Genes

The biosynthesis of this compound from heme is a multi-step enzymatic process conserved in cyanobacteria and red algae. The identification and characterization of the genes encoding these enzymes are fundamental for any recombinant production strategy. The canonical pathway involves the sequential action of two key ferredoxin-dependent bilin reductases.

The process begins with the conversion of heme to biliverdin IXα (BV), a reaction catalyzed by heme oxygenase (HO), encoded by the ho1 gene. nih.govnih.gov Following this, the synthesis of PEB from BV requires two enzymatic reductions. First, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) catalyzes the reduction of BV to the unstable intermediate 15,16-dihydrobiliverdin (DHBV). researchgate.netresearchgate.net Subsequently, this compound:ferredoxin oxidoreductase (PebB) converts DHBV into the final product, this compound. researchgate.netresearchgate.net

In addition to the PebA/PebB pathway, an alternative enzyme, this compound synthase (PebS), has been identified, notably from the Prochlorococcus phage P-SSM2. researchgate.netfrontiersin.org PebS can directly catalyze the conversion of biliverdin IXα to this compound, offering a more streamlined, single-gene approach for heterologous expression systems.

Efforts to identify these genes from various organisms have yielded a valuable genetic toolkit. For instance, studies have isolated and characterized ho1 from Synechocystis sp. PCC6803, pebS from Nostoc sp. PCC 7120, and ApHO1 from Arthrospira platensis. researchgate.netresearchgate.netfrontiersin.org However, not all identified genes are functionally equivalent when expressed in a heterologous host. Research on the red seaweed Neoporphyra haitanensis identified the genes NhHO1, NhPebA, and NhPebB, but they failed to produce active enzymes in E. coli, possibly due to the absence of critical protein motifs. researchgate.netfrontiersin.org This highlights the importance of empirical validation for gene function in recombinant systems.

The attachment of PEB to its specific apophycobiliproteins to form functional phycoerythrin is facilitated by another class of enzymes known as bilin lyases. uno.eduresearchgate.net While not part of PEB synthesis itself, the characterization of lyase genes, such as cpeT, is crucial for producing complete, chromophorylated phycoerythrin proteins in recombinant hosts. uno.edu

GeneEnzymeFunction in PEB PathwaySource Organism Example(s)
ho1Heme OxygenaseConverts Heme to Biliverdin IXαSynechocystis sp. PCC 6803
pebA15,16-dihydrobiliverdin: ferredoxin oxidoreductaseConverts Biliverdin IXα to 15,16-dihydrobiliverdinNostoc sp. PCC 7120
pebBThis compound: ferredoxin oxidoreductaseConverts 15,16-dihydrobiliverdin to this compoundNostoc sp. PCC 7120
pebSThis compound SynthaseConverts Biliverdin IXα to this compoundProchlorococcus phage P-SSM2, Nostoc sp. PCC 7120
pcyAPhycocyanobilin: ferredoxin oxidoreductaseConverts Biliverdin IXα to Phycocyanobilin (related bilin)Synechococcus sp. PCC 7002

Heterologous Expression and Engineered Biosynthesis Systems

The development of heterologous expression systems, primarily in Escherichia coli, has enabled the production of PEB independent of its native algal or cyanobacterial sources. researchgate.netnih.gov These engineered systems provide a controlled environment for biosynthesis, circumventing the complexities and costs associated with purifying the pigment from natural sources, where it is mixed with chlorophylls (B1240455) and other phycobilins. researchgate.net

A common strategy involves constructing a synthetic metabolic pathway in E. coli by co-expressing the necessary biosynthetic genes. nih.gov Typically, a two-plasmid system is employed. One plasmid carries the genes for converting a readily available cellular precursor, heme, into the desired bilin, while a second plasmid can be used for expressing apoproteins or lyases for subsequent assembly into holoproteins. nih.govnih.gov

One successful approach utilized the co-expression of the hox1 gene from Synechocystis sp. PCC6803 and the pebS gene from Nostoc sp. PCC 7120 in E. coli. researchgate.net This combination reconstitutes the entire pathway from endogenous heme to PEB. Optimization of this system through response surface methodology has led to significant improvements in yield. By fine-tuning parameters such as inducer concentration (lactose at 4 mmol L−1), induction temperature (27 °C), cell density at induction (OD600 of 0.9), and induction duration (14 hours), researchers achieved a PEB concentration of 20.37 mg L−1. researchgate.net

Beyond E. coli, other organisms are being explored as chassis for PEB production and phycobiliprotein assembly. For instance, the cyanobacterium Synechocystis sp. PCC 6803, which naturally produces phycocyanobilin, has been engineered to synthesize PEB. rptu.de This approach allows for the study of PEB's physiological impact and its incorporation into the host's phycobilisomes. rptu.de While establishing PEB biosynthesis in Synechocystis was successful, it was observed that the covalent attachment of the heterologous PEB to the native phycocyanin apoprotein (CpcA) disrupted the assembly of the phycobilisome complex. rptu.de

These recombinant systems not only offer a method for scalable production but also serve as powerful platforms for fundamental biochemical studies of the enzymes and for creating novel phycobiliproteins with tailored properties for use as fluorescent labels. researchgate.netnih.govnih.gov

Host OrganismGenes ExpressedPurpose/Key FindingReported Yield/Outcome
Escherichia colihox1 (Synechocystis sp. PCC6803), pebS (Nostoc sp. PCC 7120)Optimized recombinant production of PEB.20.37 mg L−1
Escherichia coliApHO1 (Arthrospira platensis), PebS (Prochlorococcus phage P-SSM2)Successful synthesis of biliverdin and this compound.Successful production confirmed.
Escherichia coliHeme oxygenase and various bilin reductases (for PEB, PCB, PΦB)Metabolic engineering to produce various phytochromes with different bilin chromophores.Accumulation of orange-fluorescent phytochrome (B1172217) with PEB.
Synechocystis sp. PCC 6803Genes for PEB biosynthesisEstablished a platform for heterologous phycoerythrin assembly; studied physiological impact.Successful PEB production; observed disruption of native phycobilisome assembly.

Molecular Interactions and Structural Biology of Phycoerythrobilin Chromophores

Covalent Linkages to Apoproteins

The stable integration of phycoerythrobilin into the apoprotein is achieved through the formation of covalent thioether bonds. This linkage is crucial for stabilizing the chromophore in a specific conformation and for facilitating efficient energy transfer. In some instances, this compound can be doubly linked to the protein, involving both its A and D rings researchgate.net.

Specificity of Cysteine Residue Attachment Sites

The covalent attachment of this compound occurs at highly conserved cysteine residues within the α and β subunits of the phycobiliproteins. The specific location of these cysteine residues is critical for the proper folding and function of the protein. Different phycoerythrins exhibit distinct patterns of chromophorylation. For example, in some R-phycoerythrins, the α subunit contains two this compound molecules, while the β subunit can have two or three wikipedia.org.

Key cysteine attachment sites for this compound have been identified through structural and biochemical studies. These include positions α82, α139, β82, and β158. A notable variation is the double thioether linkage at positions β50 and β61, where a single phycourobilin, an isomer of this compound, is attached to two cysteine residues uni-konstanz.de. This double linkage further restricts the chromophore's conformation. The specificity of these attachment sites ensures a precise three-dimensional arrangement of the chromophores, which is essential for their light-harvesting function.

Phycobiliprotein SubunitCysteine Residue Attachment SiteAttached ChromophoreLinkage Type
α-subunitα82This compoundSingle Thioether Bond
α-subunitα139This compoundSingle Thioether Bond
β-subunitβ82This compoundSingle Thioether Bond
β-subunitβ158This compoundSingle Thioether Bond
β-subunitβ50 and β61PhycourobilinDouble Thioether Bond

Role of Phycobiliprotein Lyases in Chromophore Ligation

The covalent attachment of this compound to the apoprotein is not a spontaneous process but is catalyzed by a specific class of enzymes known as phycobiliprotein lyases. These enzymes ensure the correct and efficient ligation of the chromophore to its designated cysteine residue. Phycobiliprotein lyases are thought to act as chaperones, binding the labile bilin chromophore and facilitating its insertion into the correct position on the apoprotein.

There are several families of phycobiliprotein lyases, each with specificity for the type of bilin, the apoprotein subunit, and the cysteine attachment site. For instance, some lyases are specific for attaching this compound to cysteine residues on phycoerythrin subunits. The enzymatic action of these lyases is crucial for the assembly of functional phycobiliproteins and, consequently, the entire phycobilisome light-harvesting antenna.

Conformational States and Environmental Influence on Chromophore Properties

The photophysical properties of this compound, such as its absorption and fluorescence maxima, are not solely determined by its chemical structure but are significantly influenced by its conformation and the surrounding protein microenvironment.

Modulation of Optical Properties by Protein Microenvironment

In its free form, this compound is only weakly fluorescent. However, upon covalent attachment to the apoprotein, its fluorescence quantum yield increases dramatically. This enhancement is a direct result of the rigidification of the chromophore within the protein scaffold, which restricts non-radiative decay pathways. The protein environment, through a network of hydrogen bonds, salt bridges, and hydrophobic interactions, forces the this compound molecule to adopt a more planar and extended conformation, which is optimal for light absorption and fluorescence emission.

The specific amino acid residues in the vicinity of the chromophore play a crucial role in fine-tuning its spectral properties. These interactions can alter the energy levels of the chromophore's electronic states, leading to shifts in its absorption and emission spectra. This modulation allows for a broader range of light absorption by the phycobilisome and facilitates efficient, directional energy transfer from phycoerythrobilins to other chromophores and ultimately to the reaction center.

This compound Isomerization and its Functional Implications

In some marine cyanobacteria, this compound can undergo isomerization to form phycourobilin, a chromophore with an absorption maximum shifted towards the blue region of the spectrum (around 495 nm) compared to this compound (around 550 nm). This isomerization is catalyzed by specialized enzymes known as lyase-isomerases. These enzymes not only attach the bilin to the apoprotein but also catalyze the shift of a double bond within the chromophore structure.

This ability to change the chromophore composition has significant functional implications, particularly for organisms living in aquatic environments where the light quality can vary with depth and water clarity. By adjusting the ratio of this compound to phycourobilin, these cyanobacteria can acclimate to different light conditions, a process known as complementary chromatic adaptation. In blue light, a higher proportion of phycourobilin allows for more efficient light harvesting, while in green light, a higher proportion of this compound is advantageous. This metabolic flexibility enhances their photosynthetic efficiency and survival in diverse ecological niches researchgate.net. The isomerization process can be influenced by specific amino acid residues within the substrate protein, indicating a complex interplay between the enzyme, the substrate, and the resulting chromophore frontiersin.org.

Structural Organization of this compound-Containing Phycobiliproteins

This compound-containing phycobiliproteins are assembled into highly ordered, supramolecular complexes called phycobilisomes, which are attached to the thylakoid membrane. The fundamental building block of these proteins is a heterodimer consisting of one α and one β polypeptide subunit, often referred to as an (αβ) monomer mdpi.com.

These monomers spontaneously associate to form stable, ring-shaped (αβ)₃ trimers. Two of these trimers can then stack together to form an (αβ)₆ hexameric disc. The assembly and stability of these trimers and hexamers are often mediated by colorless "linker" proteins. These linker proteins not only hold the phycobiliprotein units together but also play a critical role in modulating the energy transfer pathways within the phycobilisome.

Oligomeric States (Monomers, Trimers, Hexamers) and Dynamic Equilibria

Phycobiliproteins, the proteins to which this compound is covalently bound, exist in various oligomeric states, primarily as (αβ) monomers, (αβ)₃ trimers, and (αβ)₆ hexamers. The α and β subunits are dissimilar polypeptide chains that form a basic heterodimeric monomer. These monomers can then self-assemble into disc-shaped trimers and further into hexamers, which possess a central cavity. The stability and equilibrium between these states are influenced by factors such as protein concentration and pH. For instance, Phycoerythrin 545 exists as an α₂β₂ dimer at a protein concentration of 2 g/L and pH 6.0, but dissociates into αβ monomers when the concentration is lowered to 0.15 g/L and the pH is reduced to 4.5. This dissociation can be reversed by returning to the initial conditions.

The oligomerization state is crucial for the photophysical properties and the efficiency of energy transfer. The spatial arrangement of this compound chromophores within these oligomers is highly organized to facilitate directional energy flow. Perturbation experiments have shown that changes in the oligomeric state lead to alterations in spectroscopic properties, confirming the necessity of the specific spatial arrangement of chromophores for efficient resonance energy transfer. For example, ultrafast fluorescence studies have shown a significant difference in energy transfer times between dimeric and monomeric forms of phycoerythrin 545, with dimers exhibiting a much faster energy transfer time of 2.4 picoseconds compared to 39 picoseconds for monomers.

Table 1: Oligomeric States of R-Phycoerythrin

Oligomeric State Subunit Composition Description
Monomer αβ The basic heterodimeric building block.
Trimer (αβ)₃ A disc-shaped assembly of three monomers.

Interactions with Linker Polypeptides in Phycobilisome Assembly

The assembly and structural integrity of the massive phycobilisome antenna complex are orchestrated by a class of proteins known as linker polypeptides. These linkers are essential for determining the specific location and aggregation state of the phycobiliprotein hexamers within the phycobilisome rods and for modulating their spectroscopic properties. They are believed to bind within the central cavity of the phycobiliprotein trimers and hexamers, effectively forming a scaffold-like structure.

Linker proteins facilitate the directional transfer of excitation energy by ensuring the precise positioning and orientation of the this compound-containing hexamers. This specific arrangement creates an energy cascade, funneling the absorbed light energy from the peripheral phycoerythrin hexamers towards the phycocyanin-containing hexamers and finally to the allophycocyanin core of the phycobilisome. The interaction between linker polypeptides and phycobiliproteins is highly specific, with different linkers being responsible for each level of assembly. For example, in Calothrix sp. PCC 7601, three distinct C-phycoerythrin associated rod-linker polypeptides have been identified, each encoded by a different gene, highlighting the specificity of these interactions. The absence or alteration of these linker proteins can lead to improper assembly of the phycobilisome, thereby reducing its light-harvesting efficiency.

Computational and Theoretical Modeling in this compound Structural Studies

Computational and theoretical modeling have become indispensable tools for elucidating the complex structural dynamics and energy transfer mechanisms involving this compound. These methods provide insights at an atomic level of detail that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics Simulations for Chromophore-Protein Dynamics

Molecular dynamics (MD) simulations allow for the investigation of the conformational motion of this compound and its surrounding protein environment over time. These simulations can reveal the dynamic interplay between the chromophore and the protein, which is crucial for understanding how the protein environment fine-tunes the photophysical properties of this compound.

MD simulations have been employed to study the conformational flexibility of linear tetrapyrrole chromophores within their protein binding pockets. For instance, a 45 ns all-atom MD simulation of the phytochromobilin chromophore, which is structurally related to this compound, revealed the existence of two stable conformational states. Such simulations can identify key hydrogen bonds and other non-covalent interactions between the chromophore's propionic acid side chains and the apoprotein, which are vital for signal transduction and stabilizing the chromophore's conformation. Furthermore, MD simulations can map the free energy landscape of the protein, identifying energy barriers for conformational changes, which can be correlated with experimental spectroscopic data.

In silico Models for Predicting Energy Transfer Pathways and Efficiencies

In silico models are instrumental in understanding the highly efficient energy transfer processes within the phycobilisome. By constructing molecular models of phycobilisome components, such as rods composed of phycoerythrin and phycocyanin hexamers, researchers can calculate energy transfer rates between individual chromophores.

One common approach is the use of Förster resonance energy transfer (FRET) theory, which allows for the calculation of energy transfer rates based on the distance and orientation of the chromophores. These calculations have been used to map preferential energy transfer pathways within modeled phycobilisome rod structures. Such models have successfully predicted that the energy absorbed by this compound chromophores on the exterior of the rod is funneled towards chromophores located at the center of the rod and then transferred to adjacent phycocyanin hexamers. For example, in a model of a rod from Gracilaria chilensis, energy was shown to be funneled towards the this compound chromophore at cysteine 82 of the β-subunit. The results from these in silico models generally show good agreement with experimental data, validating their use in dissecting the complex energy transfer network of the phycobilisome.

Table 2: Predicted Energy Transfer Pathways from in silico Modeling

From Chromophore To Chromophore Predicted Function Source
Phycoerythrobilins (exterior of the rod) Chromophores (center of the rod) Funneling of absorbed energy towards the core of the rod.

Photophysical Mechanisms and Exciton Dynamics of Phycoerythrobilin

Exciton (B1674681) Delocalization and Localization in Phycobiliprotein Complexes

Within the densely packed arrangement of chromophores in phycobiliprotein complexes, the electronic excited states, or excitons, are often not confined to a single molecule. Instead, they can be delocalized over multiple chromophores that are in close proximity and have similar excitation energies. This delocalization is a quantum mechanical effect arising from strong dipole-dipole interactions between the transition dipoles of the individual chromophores.

In R-phycoerythrin (R-PE), a well-studied phycobiliprotein, evidence suggests that exciton delocalization occurs between pairs of phycoerythrobilin pigments, forming dimers. nih.gov These PEB dimers are situated in locations analogous to the phycocyanobilin dimers found in other phycobiliproteins like allophycocyanin and C-phycocyanin, where wave function delocalization is also known to occur. nih.gov This excitonic coupling is significant as it can influence the energy levels of the chromophores and create pathways for efficient energy transfer.

Following the initial delocalization, the excitation energy tends to localize onto specific chromophores that have lower energy levels. This localization process is often coupled with structural rearrangements in the chromophore and the surrounding protein, a phenomenon known as exciton self-trapping. Evidence for sub-100 fs exciton self-trapping has been observed in R-PE, indicating a very rapid localization of the excited state. nih.gov This localization is a crucial step that precedes the directional transfer of energy to subsequent chromophores in the energy cascade. The interplay between delocalized excitonic states and subsequent localization is a key factor in ensuring the high efficiency of energy transfer within the phycobilisome. acs.org

Ultrafast Energy Transfer Dynamics

The transfer of excitation energy from the initially excited PEB chromophores to the final energy acceptors occurs with near-unity quantum efficiency. acs.orgresearchgate.net This remarkable efficiency is achieved through a series of ultrafast energy transfer steps that are precisely orchestrated by the specific arrangement and spectral properties of the chromophores within the protein scaffold. These dynamics can be resolved using advanced spectroscopic techniques with femtosecond and picosecond time resolution.

Time-resolved spectroscopic studies have provided detailed insights into the timescales of energy transfer involving this compound. In phytochrome (B1172217) Cph1 from Synechocystis PCC 6803, when reconstituted with this compound (Cph1-PEB), the excited-state lifetime extends into the nanosecond regime in the absence of isomerization. nih.gov This contrasts with the same protein reconstituted with phycocyanobilin (Cph1-PCB), which exhibits picosecond isomerization dynamics. nih.gov In Cph1-PEB, apart from a rapid stimulated emission rise time of 40 to 150 fs, no other fast relaxation processes are observed, suggesting that the initial energy absorption and relaxation within the PEB chromophore itself are extremely rapid. nih.gov

In the context of the entire phycobilisome, energy transfer from phycoerythrin (containing PEB) to allophycocyanin has been observed to occur within tens of picoseconds. For instance, in phycobilisomes from Synechocystis 6803, the appearance of allophycocyanin emission occurs around 40 ps after excitation of the phycoerythrin-containing rods. mdpi.com More detailed studies have identified multiple kinetic components, including sub-picosecond and picosecond decays, corresponding to energy transfer between different chromophores and equilibration among spectrally distinct chromophore populations. semanticscholar.org For example, energy transfer between trimers in the phycocyanin rods has been measured at 7.3 ps, while the transfer from the rod to the allophycocyanin core occurs in approximately 53 ps. mdpi.com

Table 1: Selected Energy Transfer Time Constants in Phycobiliprotein Systems

ProcessSystemTime ConstantReference
Stimulated Emission RiseCph1-PEB40 - 150 fs nih.gov
Exciton Self-TrappingR-Phycoerythrin< 100 fs nih.gov
Fastest Energy TransportR-Phycoerythrin Complex~ 1 ps nih.gov
Rod-to-Core Energy TransferPhycobilisome (T. 2134)< 40 ps mdpi.com
PC Trimer to PC TrimerPhycobilisome (T. 2134)7.3 ps mdpi.com
PC Rod to APC CorePhycobilisome (T. 2134)53 ps mdpi.com

Förster Resonance Energy Transfer (FRET) is a primary mechanism governing the transfer of excitation energy between chromophores in phycobiliproteins. nih.govwikipedia.org FRET is a non-radiative process where energy is transferred from an excited donor chromophore to an acceptor chromophore through dipole-dipole coupling. wikipedia.orgyoutube.com The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.orgyoutube.com

The specific arrangement of this compound and other phycobilins within the phycobilisome is optimized for efficient FRET. acs.org The pigments are positioned at precise distances and orientations to create an energetic cascade, where energy flows from higher-energy chromophores (like PEB, which absorbs green light) to lower-energy chromophores, ultimately reaching the chlorophylls (B1240455) in the reaction center. wikipedia.orgnih.gov Theoretical models based on both FRET and modified Redfield theory, which accounts for delocalized states, have been successfully used to simulate and understand the energy transport pathways in phycoerythrin complexes. nih.gov

The absorption of a photon by this compound not only excites its electronic state but also induces vibrations in its molecular structure, a phenomenon known as vibronic interaction. These interactions are evident from photon echo experiments on R-phycoerythrin, which have revealed coupling to both overdamped and underdamped nuclear modes. nih.gov

Following photoexcitation, the chromophore and its local protein environment undergo structural rearrangements to accommodate the new electronic configuration. This process, termed nuclear relaxation, occurs on a very fast timescale. aps.org In R-PE, transient grating measurements have shown that significant nuclear relaxation happens at delay times of less than 100 femtoseconds. nih.gov This ultrafast relaxation is crucial for dissipating excess vibrational energy and stabilizing the excited state, thereby preventing non-radiative decay pathways that would compete with energy transfer.

Photochemical Reactions and Photo-Stability of this compound

While the primary function of this compound is the physical process of light harvesting and energy transfer, it can also undergo photochemical reactions, particularly under high light intensities. The stability of the chromophore against photodegradation is a critical factor for the long-term efficiency of the photosynthetic apparatus.

Long-term exposure to high light intensity can lead to the loss of chromophores from C-phycoerythrin, resulting in color degradation and a loss of stability. nih.gov The photostability of phycoerythrin is an area of active research, with studies showing that its photodestruction is linear with the applied laser power and depends on the total number of photons absorbed. nih.gov Compared to other phycobiliproteins, R-phycoerythrin has a photodestruction quantum yield of 1.1 x 10⁻⁵, which is higher (less stable) than that of B-phycoerythrin, allophycocyanin, and C-phycocyanin. nih.gov However, the addition of certain stabilizing agents, such as n-propyl gallate, can improve its photostability. nih.govresearchgate.net In some cases, this compound can undergo reversible photochemical reactions, such as proton rearrangement processes. aip.orguni-muenchen.de

Photochemical hole burning (PHB) is a high-resolution spectroscopic technique that has been applied to study the electronic transitions of this compound at low temperatures. aip.orgresearchgate.net This method involves irradiating the sample with a narrow-band laser, which selectively induces a photochemical reaction in a small subset of chromophores that absorb at that specific wavelength. This creates a "hole" in the absorption band of the pigment.

By analyzing the width and characteristics of these photochemical holes, which can be as narrow as 1-2 cm⁻¹, researchers can obtain detailed information about the chromophore's environment and its interactions with the protein matrix. aip.org The mechanism for hole burning in phycoerythrin is attributed to reversible proton rearrangement processes. aip.org This high-resolution technique has allowed for the identification of well-defined substructures within the broad absorption bands of this compound, which are interpreted as discrete vibrational states or evidence of non-resonant energy transfer mechanisms within the highly ordered chromophore-protein assembly. aip.org

Mechanisms of Photodegradation in this compound-Bearing Proteins

While this compound-bearing proteins are remarkably efficient at light harvesting, they are also susceptible to photodegradation, particularly under high light intensities or upon exposure to ultraviolet (UV) radiation. researchgate.netresearchgate.net Photodegradation, or photobleaching, refers to the irreversible photochemical alteration of a fluorophore that results in the loss of its ability to fluoresce. nih.gov This process can significantly impair the light-harvesting capacity of the phycobilisome and can lead to cellular damage through the generation of reactive oxygen species (ROS). researchgate.netfrontiersin.org

The primary mechanisms of photodegradation in these proteins involve the interaction of the excited this compound chromophore with molecular oxygen. Although the singlet excited state of this compound is relatively short-lived, there is a finite probability of intersystem crossing to a long-lived triplet state. nih.gov This triplet-state chromophore can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.netnih.gov

Singlet oxygen is a potent oxidizing agent that can react with a wide range of biological molecules, including the this compound chromophore itself, as well as nearby amino acid residues and lipids. nih.govresearchgate.net The reaction of singlet oxygen with the tetrapyrrole structure of this compound can lead to its cleavage and the formation of non-fluorescent products. researchgate.net

UV-B radiation (280-315 nm) is particularly damaging to phycobiliproteins. researchgate.netansfoundation.org It can be directly absorbed by the aromatic amino acids of the protein, leading to conformational changes that can disrupt the protective microenvironment of the chromophore and expose it to the solvent. researchgate.net Furthermore, UV-B radiation can lead to the disassembly of the phycobilisome structure, impairing the efficient energy transfer and increasing the likelihood of photodegradation. researchgate.netansfoundation.org The absorption of UV-B radiation can also lead to the generation of other ROS, such as hydroxyl radicals, which can further contribute to the degradation of the chromoprotein. frontiersin.orgmdpi.com

The protein environment plays a dual role in the photodegradation process. On one hand, it provides a rigid scaffold that restricts the conformational flexibility of the this compound chromophore, which can help to dissipate excess energy and reduce the probability of intersystem crossing to the triplet state. nih.govresearchgate.net On the other hand, if the protein structure is compromised, it can no longer protect the chromophore, making it more susceptible to photodegradation. researchgate.net

Advanced Spectroscopic Characterization of Phycoerythrobilin

Application of Nonlinear Optical Spectroscopies

Nonlinear optical spectroscopies utilize multiple light-matter interactions to probe molecular dynamics on timescales inaccessible to conventional linear spectroscopy. These techniques are particularly powerful for dissecting the complex interplay of electronic and vibrational states that dictate the behavior of chromophores like phycoerythrobilin within their native protein scaffolds.

Transient grating (TG) spectroscopy is a versatile four-wave mixing technique that offers a direct window into dynamic processes, including energy and population relaxation. mit.eduacs.org The method involves crossing two time-coincident pump pulses in the sample, creating a spatially periodic interference pattern. This pattern excites the this compound chromophores, generating a transient grating of excited states, which in turn creates a spatial modulation of the material's complex refractive index. libretexts.org A third, time-delayed probe pulse is diffracted by this grating, and the intensity of the diffracted signal is measured as a function of the delay time.

The decay of the diffracted signal directly monitors the disappearance of the grating pattern. This decay is sensitive to several relaxation processes:

Population Relaxation: The lifetime of the excited state of this compound contributes to the decay of the grating.

Energy Migration: In densely packed systems like phycobilisomes, excitation energy can migrate from an excited chromophore to an unexcited neighbor. This spatial movement of energy effectively "blurs" the grating pattern, leading to a decay in the diffracted signal. This makes TG spectroscopy an ideal tool for directly measuring the rate of exciton (B1674681) transport among this compound and other bilin chromophores.

Thermal Diffusion: Non-radiative relaxation processes can lead to the formation of a thermal grating, the decay of which is governed by heat diffusion through the protein and solvent. arxiv.org

While not a direct TG measurement, closely related femtosecond time-resolved transient absorption spectroscopy on CpcL-phycobilisomes has revealed the roles of individual bilins in energy transfer, identifying specific chromophores responsible for direct energy transfer to photosystem I. nih.gov Such ultrafast techniques can distinguish between different decay components, with one study on CpcL-phycobilisomes identifying bleaching peaks and assigning them to specific bilin chromophores based on their interaction with linker proteins. nih.gov

Photon echo techniques are a powerful class of time-resolved electronic spectroscopy designed to probe interactions that are typically obscured by the broad linewidths of absorption spectra in complex systems like phycobiliproteins. nih.gov The broadness of these spectra arises from two main sources: homogeneous broadening, which reflects the intrinsic lifetime of the excited state and its rapid dynamic interactions with the environment, and inhomogeneous broadening, which results from a static distribution of different local environments for each chromophore.

Photon echo experiments, particularly three-pulse photon echo peak shift (3PEPS) spectroscopy, can effectively remove the effects of inhomogeneous broadening to reveal the underlying system dynamics. nih.govnih.gov The technique uses a sequence of three ultrashort laser pulses to interrogate the sample. The resulting "echo" signal carries information about the dephasing and rephasing of the electronic coherences, which are directly related to the chromophore's interaction with its surroundings.

The key observable in a 3PEPS experiment is the time-dependent peak shift, which maps out the frequency-frequency correlation function (FFCF) of the chromophore. The FFCF provides a detailed picture of how the electronic transition frequency of this compound fluctuates over time due to motions of the surrounding protein matrix. This allows for the quantification of:

Pigment-Protein Coupling Strength: The initial amplitude of the FFCF is a measure of the strength of the coupling between the electronic states of this compound and the protein environment.

Timescales of Environmental Fluctuations: The decay of the FFCF reveals the characteristic timescales of protein motions and solvent relaxation (spectral diffusion) that affect the chromophore. escholarship.org

Energy Transfer Dynamics: Photon echo signals can track the transfer of energy between the electronic states of neighboring chromophores, providing a means to follow the earliest events in light harvesting with femtosecond resolution. nih.gov

By applying these techniques to this compound-containing proteins, researchers can gain valuable insights into the design principles that lead to highly efficient energy transfer, directly observing how the protein environment modulates the photophysical properties of the chromophore. nih.gov

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis

Time-resolved fluorescence spectroscopy (TRFS) is a cornerstone technique for investigating the kinetics of excitation energy transfer (EET) in photosynthetic antenna systems. By measuring the decay of fluorescence intensity over time following excitation with a short pulse of light, the pathways and rates of energy flow between different chromophores can be determined. mdpi.com In phycobilisomes, this involves tracking the flow of energy from this compound and other bilins in the peripheral rods to the allophycocyanin core and ultimately to the terminal emitters. mdpi.com

The fluorescence decay curves measured at different emission wavelengths are typically complex and multi-exponential. A global analysis approach is used, where all decay curves are fitted simultaneously with a set of shared lifetime components. The amplitudes of these exponential components as a function of wavelength provide the decay-associated spectra (DAS), which reflect the spectral signatures of the different kinetic pools of chromophores. mdpi.com

Studies on phycobilisomes from different cyanobacteria have identified several distinct kinetic components, each corresponding to a specific step in the energy transfer cascade. For example, investigations on Thermosynechococcus vulcanus and Synechocystis sp. PCC 6803 revealed three primary time components for EET. mdpi.com A separate study on a PSII-deficient mutant of Synechocystis sp. PCC 6803 established that the slowest equilibration between different terminal emitters in the phycobilisome occurs on a timescale of approximately 800 ps. frontiersin.org

Kinetic Components of Excitation Energy Transfer in Phycobilisomes Determined by TRFS
OrganismKinetic Component (τ)AssignmentReference
Thermosynechococcus vulcanus10 psEnergy transfer from PC to the APC core mdpi.com
80 psEnergy transfer within the rod and from rod to core
1250 psFluorescence lifetime of the terminal emitter
Synechocystis sp. PCC 68039 psEnergy transfer within the PC rod mdpi.com
115 psEnergy transfer from the PC rod to the APC core
1680 psFluorescence lifetime of the terminal emitter
Synechocystis sp. PCC 6803 (PSII-deficient mutant)~800 psSlowest equilibration between different terminal emitters frontiersin.org

These time-resolved measurements provide a detailed kinetic model of the phycobilisome, quantifying the high efficiency of the energy funneling process that relies on this compound as a primary donor.

High-Resolution Optical Spectroscopy and its Contributions

While conventional absorption and fluorescence spectra of this compound-protein complexes are typically broad and featureless, high-resolution optical techniques can uncover a wealth of information hidden within these bands. nih.govyoutube.com These methods overcome the ensemble averaging inherent in bulk measurements to probe the properties of individual chromophores or specific subsets of chromophores within the larger population.

Spectral Hole Burning (SHB): This technique is ideal for unraveling the optical and dynamic properties of chromophores within systems that exhibit significant inhomogeneous broadening. nih.gov In an SHB experiment, a narrow-band laser is used to excite a specific sub-population of this compound molecules that are in resonance with the laser frequency. This selective excitation can lead to a persistent change (e.g., a photochemical reaction or a change in the local protein conformation), resulting in a "hole" being burned into the absorption band at the laser wavelength. The characteristics of this spectral hole provide critical information:

Homogeneous Linewidth: The width of the hole is related to the homogeneous linewidth of the transition, which provides information on the optical dephasing time (the lifetime of the electronic coherence).

Energy Transfer Times: By monitoring the hole's width as a function of time or temperature, one can determine energy-transfer times between chromophores. nih.gov

Spectral Diffusion: Observing the broadening of the hole over time reveals how the local environments of the chromophores evolve, a process known as spectral diffusion. nih.gov

Single-Molecule Spectroscopy (SMS): The ultimate level of resolution is achieved with SMS, which eliminates ensemble averaging entirely by probing one molecule at a time. youtube.com By trapping individual phycobiliproteins or entire phycobilisomes, their photophysical properties can be monitored directly. researchgate.netpnas.org SMS studies on this compound-containing complexes have provided unprecedented insights:

Revealing Heterogeneity: SMS has revealed significant photophysical heterogeneity among individual complexes, which is masked in bulk measurements. For instance, studies on phycobilisomes quenched by the Orange Carotenoid Protein (OCP) identified two distinct quenched states with different lifetimes and brightness levels. researchgate.net

Resolving Individual Chromophore Spectra: It is possible to resolve the emission from individual this compound chromophores within a single protein, directly measuring their unique spectral and photophysical properties as dictated by their specific protein environment. pnas.org

Observing Dynamic Fluctuations: SMS allows for the direct observation of dynamic switching between different conformational and spectral states, providing a window into the protein dynamics that modulate the function of the embedded chromophores. youtube.com

These high-resolution techniques are indispensable for building a complete picture of this compound's function, connecting its intrinsic molecular properties to the complex, dynamic, and heterogeneous environment of the photosynthetic apparatus.

Evolutionary and Comparative Genomics of Phycoerythrobilin Systems

Role of Horizontal Gene Transfer in Phycobilisome Diversity and Evolution

Horizontal gene transfer (HGT) is now recognized as a major driving force in the evolution and diversification of phycobilisome rod structures. nih.govnih.gov The sporadic distribution of certain phycobiliproteins, particularly phycoerythrin, among cyanobacterial lineages is difficult to explain by vertical inheritance alone. nih.gov The strong phylogenetic evidence showing that rod-component genes cluster by pigment type rather than by core genome phylogeny provides compelling support for HGT. nih.govresearchgate.net

It is hypothesized that entire gene clusters encoding phycoerythrin subunits, linker proteins, and the necessary lyases have been transferred between distantly related cyanobacteria. nih.govnih.gov This lateral transfer can occur via mechanisms such as natural transformation or phage-mediated transduction. nih.govwikipedia.org For example, studies on Planktothrix have shown that the insertion of a large 19.7-kb DNA fragment containing the entire phycoerythrin gene cluster can convert a green, phycocyanin-only strain into a red, phycoerythrin-containing strain. nih.gov

This modular evolution allows for rapid adaptation to new ecological light niches. nih.gov By acquiring a pre-packaged set of genes for phycoerythrobilin synthesis and attachment, a cyanobacterium can quickly gain the ability to absorb light in the green portion of the spectrum, which is prevalent in certain aquatic environments. bohrium.com Therefore, HGT acts as a powerful evolutionary shortcut, enabling rapid diversification and niche partitioning among cyanobacteria. nih.govnih.gov

Chromatic Acclimation and Ecological Adaptation in this compound-Containing Organisms

The ability to synthesize this compound is a key factor in the ecological success of many cyanobacteria, enabling them to thrive in diverse light environments through a process known as chromatic acclimation. nih.govnih.gov

Chromatic acclimation (CA) is a physiological response where organisms modulate the composition of their phycobilisomes to optimize light absorption based on the ambient light spectrum. researchgate.net In many phycoerythrin-containing cyanobacteria, the synthesis of PE is upregulated in green light, where PE absorbs most efficiently, and downregulated in red light, which is preferentially absorbed by phycocyanin. nih.govnih.gov

This regulation occurs at the level of gene expression and is controlled by sophisticated light-sensing systems. nih.gov Several types of CA have been described. In Type II CA, phycoerythrin levels increase in green light without a significant change in phycocyanin levels. osti.gov In Type III CA, also known as complementary chromatic acclimation (CCA), the synthesis of PE is induced in green light while the synthesis of PC is induced in red light. nih.govosti.gov These responses are often mediated by photoreceptors, such as RcaE (Regulator of Chromatic Adaptation) or CcaS (Cyanobacterial Chromatic Acclimation Sensor), which perceive the red-to-green light ratio. nih.gov Upon sensing a specific light signal, these photoreceptors initiate a phosphotransfer signal cascade that ultimately leads to the activation or repression of transcription factors that control the expression of the cpe (phycoerythrin) and cpc (phycocyanin) operons. nih.gov This allows the cell to fine-tune its this compound content to maximize photosynthetic efficiency under fluctuating light conditions. researchgate.net

The ability to produce this compound provides a distinct ecological advantage, particularly in aquatic ecosystems. researchgate.net Water selectively attenuates light, with red wavelengths being absorbed near the surface, while blue and green wavelengths penetrate to greater depths. bohrium.com Organisms living in these deeper zones, or in oceanic waters where blue-green light is dominant, rely on accessory pigments that can capture this available light.

Phycoerythrin, with its strong absorbance in the green region of the spectrum (around 540-570 nm), is perfectly suited for this role. nih.govwikipedia.org Consequently, cyanobacteria rich in this compound, such as many marine Synechococcus and Prochlorococcus strains, are often dominant in the open ocean and clear aquatic environments. researchgate.netbohrium.com The ability to perform chromatic acclimation further enhances their fitness, allowing them to occupy a wider range of depths and respond to changes in water turbidity or the daily light cycle. researchgate.net Therefore, the presence and regulation of this compound are directly correlated with the occupation of specific ecological niches defined by the quality of underwater light.

Environmental Modulators of Phycoerythrobilin Production and Stability

Impact of Light Regimes on Phycoerythrobilin Accumulation

Light is a primary environmental factor that governs the accumulation of this compound through its profound effects on the photosynthetic machinery of organisms like cyanobacteria and red algae. The intensity, duration, and spectral quality of light play distinct roles in modulating the biosynthesis of this pigment.

The accumulation of this compound is intricately linked to light intensity and photoperiod, with optimal conditions varying between different species. Generally, an increase in light intensity can enhance biomass production, but excessively high levels can lead to photoinhibition and a decrease in pigment content.

For instance, in the cyanobacterium Nostoc sphaeroides, phycoerythrin content was found to decrease as light intensity increased, while phycocyanin and allophycocyanin levels rose. researchgate.net The highest phycoerythrin accumulation was observed at a moderate light intensity of 90 μmol m⁻² s⁻¹. researchgate.net Conversely, studies on Porphyridium purpureum have shown that higher light intensities of 65 and 100 µmol m⁻² s⁻¹ led to increased phycoerythrin production by 43% and 30%, respectively, when compared to a lower intensity of 30 µmol m⁻² s⁻¹. mdpi.com

Table 1: Effect of Light Intensity on Phycoerythrin Content in Different Species

SpeciesLight Intensity (μmol m⁻² s⁻¹)Phycoerythrin ContentReference
Leptolyngbya sp. 4 B125 (Green Light)87.70 ± 3.16 mg gDW⁻¹ scielo.br
Nostoc sphaeroides90Higher than at other intensities researchgate.net
Porphyridium purpureum10014.66 mg L⁻¹ mdpi.com

The spectral quality of light is a significant determinant of this compound accumulation, a phenomenon known as chromatic adaptation. Organisms can alter their pigment composition to efficiently capture the available wavelengths of light.

Green light has been shown to significantly increase the production of phycoerythrin in several species. scielo.br In Leptolyngbya sp. 4 B1, green light resulted in a notable increase in phycoerythrin synthesis, with the highest concentration achieved at a low intensity of 25 μmol m⁻² s⁻¹. scielo.br Similarly, in Calothrix elenkinii, the highest amount of phycoerythrin was observed under green and blue light conditions. scienceandnature.org

Conversely, red light has been found to inhibit phycoerythrin synthesis in some cases. For Leptolyngbya sp. 4 B1, red light inhibited phycoerythrin synthesis to the point where it was not detectable. scielo.br However, in Anabaena circinalis, red light favored the accumulation of phycoerythrin compared to blue and green light, although it was still lower than under white light. jabonline.in This indicates that the response to different light qualities is species-specific.

Table 2: Influence of Spectral Light Quality on Phycoerythrin Production

SpeciesLight QualityEffect on Phycoerythrin ProductionReference
Leptolyngbya sp. 4 B1GreenSignificantly increased production scielo.br
Leptolyngbya sp. 4 B1RedInhibited synthesis scielo.br
Calothrix elenkiniiGreen and BlueHighest amount of phycoerythrin scienceandnature.org
Anabaena circinalisRedFavored accumulation over blue and green light jabonline.in
Porphyra umbilicalisRedPrimarily induced accumulation scispace.com

Abiotic Factors Affecting this compound Biosynthesis and Integrity

Beyond light, several other abiotic factors in the environment can significantly impact the biosynthesis and stability of this compound. These include temperature, pH, salinity, and the availability of essential nutrients.

Temperature and pH are critical factors that influence both the rate of this compound biosynthesis and the stability of the resulting phycoerythrin pigment-protein complex. Most organisms that produce this compound have an optimal temperature range for growth and pigment production. Temperatures outside this range can lead to decreased synthesis and degradation of the pigment. For instance, the stability of phycoerythrin from Gracilaria gracilis shows significant degradation at room temperature and 40°C. semanticscholar.org The denaturation temperature of phycocyanin, a related phycobiliprotein, is also highly dependent on pH, being more stable in slightly acidic conditions. semanticscholar.org

The pH of the culture medium or the surrounding environment also plays a crucial role. Phycoerythrin from Grateloupia turuturu and Nostoc sp. is more stable at a pH of 6.9. semanticscholar.org B-phycoerythrin from Porphyridium cruentum exhibits strong functional stability in a broad pH range of 4.0 to 10.0. researchgate.net Extreme pH values can lead to the denaturation of the apoprotein, causing a loss of color and functionality. The stability of phycocyanin is highest in the pH range of 5.5 to 6.0. semanticscholar.org

Table 3: pH and Temperature Stability of Phycoerythrins from Different Sources

Pigment SourceOptimal pH for StabilityOptimal Temperature for StabilityReference
Gracilaria gracilis (R-PE)6.9-2°C semanticscholar.org
Porphyridium cruentum (B-PE)4.0 - 10.0Apparent Tm of 77.5 ± 0.5 °C at pH 7.0 researchgate.net

The availability of nutrients is fundamental for the biosynthesis of this compound, as its synthesis is metabolically linked to primary metabolic pathways. Nitrogen is a particularly critical element, as it is a core component of the tetrapyrrole structure of phycobilins and the amino acids of the apophycoerythrin protein.

Nitrogen limitation can lead to a decrease in the synthesis of phycobiliproteins, as these proteins can serve as a nitrogen reserve for the cell. researchgate.net However, some studies have shown surprising results. For example, in Porphyridium purpureum, a low nitrogen concentration combined with high light intensity resulted in high biomass yield and phycoerythrin accumulation. mdpi.com This suggests a complex interaction between nutrient availability and other environmental factors.

Salinity can also affect this compound production. While some organisms are adapted to high salinity, changes in salt concentration can induce osmotic stress, which may impact metabolic processes, including pigment synthesis. nih.gov

Research Strategies for Enhancing this compound Productivity in Laboratory Cultivations

To maximize the production of this compound in laboratory settings, researchers employ various strategies that involve the precise control of the aforementioned environmental factors. One key approach is the optimization of the culture medium composition, particularly the sources and concentrations of nitrogen and phosphorus. nih.gov

The use of experimental designs, such as the response surface methodology, allows for the systematic evaluation of multiple factors and their interactions to identify the optimal conditions for growth and pigment production. nih.gov This can involve testing different nitrogen sources, like potassium nitrate (B79036) and urea, to find the most effective combination. nih.gov

Furthermore, manipulating light conditions is a primary strategy. This includes optimizing light intensity and photoperiod, as well as utilizing specific wavelengths of light to trigger the desired physiological responses. For instance, the use of green LED light has been shown to be effective in enhancing phycoerythrin production. scielo.br

Another approach involves the development of photobioreactors that provide controlled environments for microalgae cultivation. These systems allow for the precise regulation of light, temperature, pH, and nutrient supply, leading to higher and more consistent yields of this compound-containing biomass. mdpi.com Genetic and metabolic engineering techniques are also emerging as powerful tools to enhance the production of desired compounds in microorganisms. researchgate.net

Purification and Analytical Methodologies for Research Grade Phycoerythrobilin

Extraction Techniques from Biological Sources

Phycoerythrobilin is a phycobilin (B1239373) chromophore covalently attached to phycobiliproteins, which are water-soluble proteins. nih.govua.pt Therefore, the initial extraction process focuses on the release of these proteins from the algal or cyanobacterial cells. The choice of extraction method depends on the specific characteristics of the biomass. nih.gov

Methods for Cell Disruption and Initial Phycobiliprotein Release

Effective cell disruption is a critical first step to release the intracellular phycobiliproteins. nih.gov The robust cell walls of algae and cyanobacteria, often containing polysaccharides like agar and cellulose, require specific methods to be breached efficiently. nih.gov A variety of mechanical and non-mechanical techniques are employed, often in combination, to maximize the yield of the target proteins. nih.govmdpi.com

Commonly used cell disruption methods include:

Mechanical Methods:

Maceration: This involves grinding the biomass, often with a mortar and pestle, sometimes after freezing in liquid nitrogen to make the cells more brittle. nih.gov

Homogenization: High-speed blending or homogenization can effectively break down cell walls. mdpi.comfrontiersin.org

Ultrasonication: The application of high-frequency sound waves creates cavitation bubbles that disrupt cell structures upon collapse. nih.govmdpi.com

High-Pressure Homogenization: Forcing a cell suspension through a narrow valve at high pressure causes cell lysis due to shear stress and pressure drop. frontiersin.org

Non-Mechanical Methods:

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing cause the formation of ice crystals within the cells, which expand and rupture the cell walls upon thawing. nih.govnih.gov This method has been reported as highly efficient for obtaining phycobiliproteins. nih.gov The optimization of parameters such as freezing and thawing times and temperatures is crucial for maximizing extraction efficiency. frontiersin.orgnih.gov

Osmotic Shock: Suspending cells in a hypotonic solution can lead to water influx and subsequent cell lysis. mdpi.comfrontiersin.org

Enzymatic Hydrolysis: The use of enzymes like lysozyme or cellulase can specifically target and degrade components of the cell wall, facilitating the release of intracellular contents. nih.govmdpi.com

The choice of solvent is also a critical factor in the initial extraction. As phycobiliproteins are water-soluble, aqueous buffers are typically used. nih.gov Phosphate buffers are commonly employed to maintain a stable pH, which is important for protein stability. nih.gov The pH of the extraction buffer can significantly influence the yield, with optimal pH values varying depending on the specific phycobiliprotein and the source organism. nih.gov Distilled water has also been shown to be an effective solvent for phycoerythrin extraction. frontiersin.org

Table 1: Comparison of Cell Disruption Methods for Phycobiliprotein Release

Method Principle Advantages Disadvantages Citations
Freeze-Thaw Cell lysis through ice crystal formation and rupture of cell membranes. Effective, relatively simple, avoids harsh chemicals. Can be time-consuming, may not be suitable for all organisms. nih.govnih.gov
Ultrasonication Cell disruption via cavitation and acoustic streaming. Rapid, efficient for small volumes. Can generate heat, potentially denaturing proteins; scalability can be an issue. nih.govmdpi.com
Homogenization Mechanical shearing of cell walls. Scalable, effective for a wide range of organisms. Can generate heat, may require specialized equipment. mdpi.comfrontiersin.org
Enzymatic Hydrolysis Specific degradation of cell wall components. Gentle, highly specific. Can be expensive, requires optimization of enzyme concentration and incubation time. nih.govmdpi.com

Advanced Downstream Purification Strategies

Following the initial extraction, a series of purification steps are required to isolate this compound-containing proteins from other cellular components such as other proteins, pigments like chlorophylls (B1240455), and polysaccharides. nih.gov

Differential Precipitation Techniques (e.g., Ammonium Sulfate)

Ammonium sulfate precipitation is a widely used initial purification step for phycobiliproteins. scirp.orgnih.gov This technique separates proteins based on their differential solubility at high salt concentrations. By gradually adding ammonium sulfate to the crude extract, different protein fractions can be selectively precipitated. scirp.org For instance, a 65% ammonium sulfate saturation has been used to achieve an 80% recovery of phycocyanin with a purity of 1.5. nih.gov Further optimization of the ammonium sulfate concentration can lead to improved purity. scirp.org In one study, four successive precipitations with 35% ammonium sulfate achieved a maximum purity of 1.94 for crude phycoerythrin. scirp.org

Diverse Chromatographic Separations (e.g., Ion-Exchange, Gel Filtration, Hydroxyapatite)

Chromatography is a powerful and essential tool for achieving high-purity phycobiliproteins. nih.gov Various chromatographic techniques are often used in combination to exploit different properties of the proteins. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. researchgate.net Anion-exchange chromatography, using resins like DEAE-cellulose or DEAE-Sepharose, is commonly employed for phycobiliprotein purification. nih.govspringernature.com Proteins are bound to the charged resin and then eluted by a gradient of increasing salt concentration or a change in pH. nih.govresearchgate.net For example, a two-step chromatographic method involving expanded-bed adsorption chromatography followed by conventional ion-exchange chromatography has been described for the purification of phycoerythrin. nih.gov

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates proteins based on their size. researchgate.netharvard.edu The protein mixture is passed through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and have a longer retention time. harvard.edu Resins like Sephacryl S-100 HR and Sephadex G-150 have been used for the purification of phycobiliproteins. nih.govresearchgate.net

Hydroxyapatite Chromatography: This is a form of mixed-mode chromatography that separates proteins based on interactions with both calcium and phosphate groups on the hydroxyapatite matrix. springernature.comnih.gov It has been successfully used for the purification of phycoerythrin, achieving high purity levels. nih.govresearchgate.net In some protocols, hydroxyapatite is used after initial purification steps like ammonium sulfate precipitation and ion-exchange chromatography. researchgate.net

Membrane-Based Separations and Aqueous Two-Phase Extraction

More recent and alternative purification strategies offer advantages in terms of efficiency and scalability.

Membrane-Based Separations: Techniques like ultrafiltration and diafiltration utilize semi-permeable membranes to separate molecules based on size. mdpi.com These methods can be used to concentrate protein solutions and to remove small molecule contaminants. mdpi.com A two-step membrane process has been shown to recover up to 48% of protein with a purity ratio of 2.3. mdpi.com

Aqueous Two-Phase Extraction (ATPE): This technique is a liquid-liquid extraction method that partitions molecules between two immiscible aqueous phases, typically formed by a polymer (like polyethylene glycol) and a salt (like potassium phosphate). researchgate.netnih.gov ATPE is considered a gentle and effective method for the primary recovery and purification of proteins, with advantages such as high yield and ease of scale-up. nih.gov It has been successfully applied to the purification of R-Phycoerythrin from macroalgae. researchgate.net

Analytical Purity Assessment for this compound in Research

The purity of the final this compound-containing protein preparation is crucial for its use in research applications. Several analytical techniques are employed to assess this purity.

A key and widely used method is UV-visible spectrophotometry . nih.gov The purity of phycoerythrin is often expressed as the ratio of its absorbance at its maximum absorption wavelength (around 565 nm for R-phycoerythrin) to the absorbance at 280 nm, which corresponds to the absorbance of aromatic amino acids in proteins. nih.govnih.gov A higher A565/A280 ratio indicates a higher purity, with a value greater than 4.0 often considered analytical grade. nih.gov

Other analytical methods to assess purity include:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight and can be used to identify the presence of contaminating proteins. nih.govnih.gov The purified phycobiliprotein should appear as distinct bands corresponding to its subunits. nih.gov

Gel Filtration Chromatography: This can also be used as an analytical tool to assess the homogeneity of the purified protein preparation. A single, symmetrical peak is indicative of a pure sample. springernature.com

Fluorescence Spectroscopy: The characteristic fluorescence emission of this compound can be used to confirm its presence and assess its spectral properties. nih.govnih.gov

Table 2: Purity Ratios of Phycoerythrin Achieved by Different Purification Strategies

Purification Method Source Organism Purity Ratio (A565/A280) Citation
Ammonium Sulfate Precipitation (four times) followed by Chromatography Porphyra yezoensis > 3.2 scirp.org
Centrifugal Precipitation Chromatography Gracilaria lemaneiformis 6.5 nih.gov
Hydroxyapatite/lignocellulose Chromatography Red algae 4.00 researchgate.net
FPLC and other chromatography Pyropia yezoensis ~5.4 nih.gov

Biotechnological Research Perspectives and Applications of Phycoerythrobilin

Development of Phycoerythrobilin-Based Fluorescent Probes and Labels

The exceptional spectral properties of this compound, when incorporated into phycobiliproteins like phycoerythrin (PE), make it a foundation for developing some of the brightest fluorescent probes available. nih.govresearchgate.net These natural protein complexes exhibit high fluorescence quantum yields and large extinction coefficients, resulting in probes that can be detected at very low concentrations, often in the femtomole range. researchgate.net A key advantage of these probes is their emission in the orange-red spectral region, an area where background autofluorescence from cells and tissues is significantly lower compared to shorter wavelengths. researchgate.net

Researchers have successfully developed both natural and recombinant phycobiliproteins for use as fluorescent labels. nih.govresearchgate.net While natural extraction from algae is a primary source, recombinant production in heterologous hosts like E. coli is an expanding field. nih.govresearchgate.net This genetic engineering approach allows for the addition of affinity tags, which simplifies the purification process and facilitates easier labeling and conjugation to other molecules. nih.gov The resulting probes are water-soluble and retain their structural stability and fluorescence over a broad pH range. researchgate.net

Spectral Properties of Key Phycobiliproteins
PhycobiliproteinPrimary Chromophore(s)Typical Max Absorption (λmax, nm)Typical Max Emission (λmax, nm)
Phycoerythrin (PE)This compound (PEB), Phycourobilin (PUB)498, 540-570~575
Phycocyanin (PC)Phycocyanobilin (PCB)610-625~640
Allophycocyanin (APC)Phycocyanobilin (PCB)650-660~660

Applications in Advanced Fluorescence Microscopy Techniques

This compound-containing probes, particularly phycoerythrin (PE) conjugates, have proven to be valuable reagents in immunofluorescence microscopy. nih.govresearchgate.net Their intense brightness allows for the clear visualization of cellular structures and the localization of specific proteins. nih.gov Fusion proteins containing PEB-binding apo-subunits have been successfully used to fluorescently label proteins within Escherichia coli, with microscopy revealing their distribution throughout the cells or concentrated at the cell poles. nih.gov This demonstrates the utility of PEB-based systems for tracking protein expression and localization at a subcellular level. nih.gov The strong fluorescence of these probes provides a high signal-to-noise ratio, which is critical for distinguishing specific signals from cellular autofluorescence. researchgate.net

Utility in Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS)

The most widespread and impactful application of this compound-based probes is in flow cytometry and fluorescence-activated cell sorting (FACS). nih.govaatbio.com Phycoerythrin (PE) and its tandem dye conjugates are among the most commonly used fluorophores in this field due to their exceptional brightness. aatbio.com In flow cytometry, cells are labeled with antibodies or other ligands conjugated to fluorescent probes and passed single-file through a laser beam, allowing for the rapid analysis and quantification of cell populations based on their fluorescent signatures. aatbio.comresearchgate.net

PE is highly valued because its excitation and emission spectra are well-separated from other commonly used fluorophores like fluorescein, enabling multi-color analysis with a single laser source. researchgate.net The brightness of PE, often quantified by a high stain index, makes it particularly suitable for detecting low-abundance antigens on the cell surface. aatbio.com Furthermore, PE serves as an excellent energy donor in fluorescence resonance energy transfer (FRET) applications when paired with acceptor fluorochromes like allophycocyanin (APC), allowing for the study of molecular interactions directly on the cell surface. nih.govresearchgate.net Experiments using PE- and APC-conjugated antibodies have successfully detected the proximity of different proteins within multimolecular complexes on lymphocytes. nih.govresearchgate.net

Conjugation Strategies for Molecular Assays and Biological Detection Systems

To function as effective probes, this compound-containing proteins must be covalently linked to molecules with biological specificity, such as antibodies, streptavidin, or Protein A. researchgate.netresearchgate.net A common and effective method for this bioconjugation involves the use of heterobifunctional cross-linking reagents. researchgate.netresearchgate.net

One widely used strategy employs N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP). This two-step process involves:

Derivatization : The phycobiliprotein (e.g., PE) is reacted with SPDP, which modifies its primary amine groups (lysine residues) to introduce pyridyldithio groups. researchgate.netresearchgate.net

Thiolation and Coupling : The antibody or other protein to be conjugated is treated with a reducing agent like dithiothreitol (B142953) (DTT) to generate free sulfhydryl (thiol) groups. researchgate.net This is often achieved by reducing the antibody's native disulfide bonds. youtube.com

Cross-linking : The derivatized phycobiliprotein and the thiolated antibody are mixed. The pyridyldithio groups on the phycobiliprotein react with the thiol groups on the antibody to form a stable thioether bond, creating the final conjugate. researchgate.net

Another powerful indirect labeling method is the biotin-avidin system. researchgate.net In this approach, the target molecule is labeled with biotin, and a phycoerythrin-avidin or phycoerythrin-streptavidin conjugate is used for detection. researchgate.netresearchgate.net The high affinity of the avidin-biotin interaction ensures strong and specific labeling. These conjugation strategies have enabled the broad application of PEB-based probes in immunoassays, histochemistry, and various biological detection platforms. researchgate.netresearchgate.net

Engineering Novel Fluorescent Proteins with this compound Chromophores

Recent advances in synthetic biology and protein engineering have opened pathways to create novel fluorescent proteins using this compound. nih.gov This approach circumvents the large size and complex subunit structure of native phycobiliproteins like R-phycoerythrin (a 240-kDa complex), which can be problematic for use as genetically encoded reporters. nih.gov The strategy involves the expression of individual apo-subunits (the protein part without the chromophore) of phycobiliproteins in a host like E. coli. nih.gov These apo-subunits can then autocatalytically and specifically attach exogenously supplied PEB, forming highly fluorescent holo-subunits. nih.gov

This method has been used to create fluorescent reporters from the alpha and beta apo-subunits of R-phycoerythrin. nih.gov Even when these subunits aggregate into inclusion bodies, they retain the ability to bind PEB and become fluorescent, providing a unique tool for studying protein aggregation. nih.gov Further engineering has involved creating fusion proteins, for example, by linking an R-PE apo-subunit to E. coli maltose-binding protein, which can improve solubility while still forming a bright fluorescent product upon PEB binding. nih.gov

Another avenue of research involves cyanobacteriochromes, which are smaller, single-domain photoreceptor proteins. While they naturally bind phycocyanobilin, some can be engineered to bind PEB, resulting in highly fluorescent, non-photoswitching orange fluorescent proteins. researchgate.net Similarly, plant phytochrome (B1172217) apoproteins, which normally bind the low-fluorescence phytochromobilin, can bind PEB to yield intensely fluorescent probes termed "phytofluors," demonstrating a 500- to 1500-fold increase in brightness after binding. nih.gov

Potential in Bioimaging and Reporter Systems Research

The development of PEB-based fluorescent proteins holds significant potential for in vivo bioimaging and as reporter systems. nih.govnih.gov Fluorescent proteins that emit in the far-red and near-infrared (NIR) regions of the spectrum are particularly desirable for imaging in deep tissues and whole animals because longer wavelength light experiences less scattering, absorption, and autofluorescence from endogenous biomolecules. nih.govnih.gov

Engineered biliproteins that incorporate PEB or related bilins are helping to extend the spectral range of available fluorescent probes into these advantageous far-red regions. nih.gov For instance, a fluorescent biliprotein known as BDFP3.3 non-covalently binds PEB with a very high fluorescence quantum yield of 66%. nih.gov This protein can then be used in engineered triad (B1167595) protein systems where energy absorbed by PEB is efficiently transferred via FRET to other domains that fluoresce in the far-red at around 670 nm. nih.gov Such systems provide extremely bright, monomeric probes suitable for labeling proteins in mammalian cells for advanced bioimaging applications. nih.gov The ability to generate fluorescent signals by simply adding PEB to cells expressing the corresponding apoprotein makes these systems powerful tools for tracking gene expression and cell fate. nih.govresearchgate.net

Future Research Trajectories and Current Challenges in Phycoerythrobilin Studies

Unraveling Intricate Photophysical Mechanisms and Quantum Phenomena

A primary challenge in phycoerythrobilin research is to fully elucidate the complex photophysical mechanisms that underpin its remarkable light-harvesting efficiency. When bound within phycobiliproteins, the spectroscopic properties of PEB are finely tuned by the protein environment, but the precise nature of these modulations is not entirely understood. nih.govmdpi.com The high efficiency of energy transfer within the phycobilisome complex, approaching 95%, suggests that the process is more than simple classical energy transfer and may involve quantum mechanical phenomena. mdpi.com

Current research is beginning to explore the role of quantum effects, such as vibronic mixing—the coupling of electronic and vibrational states—in biological light harvesting. uchicago.edu Studies on other photosynthetic systems have shown that biology can actively exploit quantum effects to direct energy flow and protect the organism from damage. uchicago.edu A key future trajectory will be to investigate whether similar quantum phenomena are at play in PEB-containing proteins. This involves moving beyond steady-state measurements to ultrafast spectroscopy techniques that can probe the initial light-absorption and energy-transfer events on femtosecond timescales. Unraveling these quantum effects is a significant challenge due to the complexity of the biological system and the transient nature of the phenomena. frontiersin.org Understanding these intricate mechanisms could provide new principles for designing artificial light-harvesting systems.

Deeper Exploration of Chromophore-Protein Assembly and Intermolecular Interactions

The covalent attachment of this compound to its apoprotein via thioether bonds is crucial for its function. researchgate.net This linkage is catalyzed by specific enzymes called lyases. However, the complete mechanism of how these lyases recognize specific cysteine residues on the apoprotein and catalyze the attachment remains an area of active investigation. Furthermore, once attached, the PEB chromophore is held in a specific conformation by a network of non-covalent intermolecular interactions with the surrounding amino acid residues. nih.gov These interactions, including hydrogen bonds and van der Waals forces, are critical for modulating the pigment's light-absorption and emission properties. researchgate.net

Future research must focus on obtaining higher-resolution crystal structures of various phycoerythrin proteins to map these interactions in greater detail. Techniques like bacterial two-hybrid systems can provide direct experimental evidence for the key amino acid residues involved in subunit interactions and stability. nih.gov A significant challenge is to understand how the dynamic nature of the protein scaffold influences the photophysics of the embedded chromophore. Probing these dynamic interactions requires a combination of structural biology, spectroscopy, and computational simulations to build a comprehensive picture of how the chromophore and protein function as an integrated unit.

Evolutionary Analysis of Bilin Biosynthesis Pathways and Lyase Functional Diversity

The biosynthesis of this compound from heme involves a series of enzymatic steps, with ferredoxin-dependent bilin reductases (FDBRs) playing a central role. nih.gov These enzymes catalyze the specific reduction of biliverdin (B22007) IXα to produce various bilins, including PEB. nih.govresearchgate.net Phylogenetic analyses have begun to reveal the evolutionary relationships between different FDBRs, suggesting a complex history of gene duplication and functional divergence. researchgate.net A key research trajectory is to trace the evolution of these biosynthetic pathways across different photosynthetic organisms to understand how the diversity of phycobilins arose.

A significant challenge lies in characterizing the functional diversity of both the FDBRs and the phycobilin (B1239373) lyases. While the genes for many of these enzymes have been identified, their specific activities and substrate preferences are often not well understood. researchgate.net Further biochemical characterization of these enzymes from a wider range of organisms is needed. This evolutionary and functional analysis will not only provide fundamental insights into the adaptation of photosynthetic organisms to different light environments but also identify novel enzymes with potential for biotechnological applications, such as the synthesis of custom chromophores.

Development and Optimization of Targeted Recombinant Production Systems

There is significant interest in using this compound and PEB-containing proteins as natural colorants, fluorescent labels, and antioxidants. researchgate.net However, their extraction from natural algal sources can be costly and complex. researchgate.net Consequently, a major goal is the development of efficient recombinant systems for their production in heterologous hosts like Escherichia coli. researchgate.net Researchers have successfully co-expressed the necessary enzymes (heme oxygenase and PEB synthase) in E. coli to produce PEB. researchgate.net

Despite these successes, significant challenges remain in optimizing these systems for scalable production. nih.gov Low yields, metabolic burden on the host organism, and the complexity of purifying the final product are common hurdles. nih.govua.es Future research will focus on metabolic engineering of the host strains to increase precursor supply, optimizing fermentation conditions (such as temperature and inducer concentration), and developing streamlined purification protocols. researchgate.netnih.gov Another challenge is achieving efficient attachment of the recombinantly produced PEB to a target apoprotein, which requires the co-expression of specific and efficient lyases. nih.gov Overcoming these obstacles is crucial for the commercial viability of recombinant this compound production.

Table 1: Key Parameters and Challenges in Recombinant this compound Production
Parameter/ChallengeDescriptionOptimization StrategiesReference
Host Organism Typically Escherichia coli is used due to its well-understood genetics and rapid growth.Metabolic engineering to enhance heme precursor pools; testing alternative host strains. researchgate.net
Enzyme Expression Co-expression of heme oxygenase (e.g., hox1) and this compound synthase (e.g., pebS) is required.Codon optimization for the host; use of strong, inducible promoters; balancing enzyme expression levels. researchgate.net
Fermentation Conditions Factors like temperature, inducer (e.g., IPTG) concentration, and aeration critically affect yield.Systematic optimization using response surface methodology; controlled bioreactor cultivation. nih.gov
Metabolic Burden High-level expression of foreign proteins can stress the host, leading to reduced growth and pigment degradation.Lowering induction temperature; using lower inducer concentrations to slow down production rate. nih.gov
Purification Separating PEB from other cellular components and pigments is a significant challenge.Development of efficient extraction methods (e.g., solvent extraction); affinity tagging of proteins. researchgate.netnih.gov
Chromophorylation Achieving complete and correct attachment of PEB to the apoprotein in recombinant systems can be inefficient.Co-expression of specific and highly active lyase enzymes; in vitro assembly methods. nih.gov

Integration of Predictive Computational Models with Experimental Validation

As research delves into the more complex aspects of this compound, the integration of computational modeling with experimental validation is becoming indispensable. mdpi.com Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to investigate the electronic structure and spectroscopic properties of the PEB chromophore. mdpi.com Molecular Dynamics (MD) simulations can provide insights into the dynamic interactions between PEB and its protein environment, helping to understand how the protein tunes the chromophore's function. researchgate.net

These computational approaches can generate hypotheses that can then be tested experimentally. For example, models can predict which amino acid residues are critical for specific photophysical properties, and these predictions can be validated through site-directed mutagenesis and spectroscopic analysis. mdpi.com A primary challenge is the computational cost and accuracy of these models, especially for large protein complexes. mdpi.com Future work will focus on developing more efficient and accurate computational methods and on creating a tight feedback loop between in silico prediction and experimental validation. mdpi.com This integrated approach is essential for building a complete, dynamic model of this compound function and for guiding the rational design of novel biliproteins with tailored properties.

Q & A

Basic: What experimental methods are commonly used to detect and quantify phycoerythrobilin (PEB) in cyanobacterial systems?

PEB detection typically employs a combination of spectroscopic , chromatographic , and mass spectrometry-based techniques . For example:

  • UV-Vis spectroscopy identifies PEB via absorption peaks at ~560 nm (PEB) and ~617 nm (phycocyanobilin, PCB) in purified phycobiliproteins (PBPs) .
  • SDS-PAGE with Zn²⁺-enhanced fluorescence visualizes covalent PEB attachment to PBP subunits (e.g., CpcA/CpcB) by detecting fluorescence under specific excitation wavelengths (e.g., 312 nm) .
  • LC-MS/MS confirms PEB binding to conserved cysteine residues (e.g., Cys84 in CpcA) by analyzing tryptic peptides and matching fragment masses to theoretical values .
    For quantification, HPLC separation of bilins coupled with absorbance/fluorescence measurements is standard, with normalization to protein content (mg/mL) .

Basic: What is the functional role of PEB in light-harvesting complexes?

PEB serves as a chromophore in phycoerythrins (PEs) and some phycocyanins (R-PC), transferring absorbed light energy (λmax ~550–570 nm) to downstream PBPs (e.g., phycocyanin, allophycocyanin) via Förster resonance energy transfer (FRET). This expands the photosynthetic light-harvesting range in low-light marine environments . PEB’s covalent attachment to PBPs (via thioether bonds) ensures structural stability and efficient energy transfer .

Advanced: How can researchers resolve contradictions in reported chromophore specificity of lyases for PEB attachment?

Conflicting data on lyase specificity (e.g., E/F-type lyases in Synechocystis vs. Synechococcus) arise from differences in host systems and assay conditions . To address this:

  • Comparative mutagenesis : Replace lyase domains (e.g., CpcE/F) between species and assess PEB/PCB incorporation using in vitro reconstitution assays .
  • Structural analysis : Use cryo-EM or X-ray crystallography to map lyase-PBP interactions and identify residues critical for bilin recognition .
  • Heterologous expression : Test lyase activity in genetically tractable hosts (e.g., Synechocystis pebS strains) under controlled chromophore availability .

Advanced: What physiological impacts arise from introducing heterologous PEB biosynthesis pathways in cyanobacteria?

Engineering Synechocystis with pebS (PEB synthase) alters photosynthetic efficiency and growth dynamics :

  • Reduced growth rates under high light due to impaired phycobilisome (PBS) assembly (observed via OD₇₃₀ nm and Chl a quantification) .
  • Enhanced PSII activity : Increased oxygen evolution at moderate light intensities (40 µmol photons/m²/s), measured via Clark-type electrodes .
  • Free PBPs : CLSM reveals dispersed PEB fluorescence, suggesting incomplete PBS integration, which may disrupt energy transfer .
    Methodological note : Use statistical validation (e.g., ANOVA with p ≤ 0.05) to distinguish biological effects from experimental noise .

Advanced: How can researchers reconcile discrepancies in PEB distribution across cyanobacterial lineages (e.g., Prochlorococcus vs. Synechocystis)?

Prochlorococcus retains minimal PEB-containing PEIII despite relying on chlorophyll b-binding Pcb proteins for light harvesting. To investigate:

  • Comparative genomics : Identify conserved bilin biosynthesis genes (e.g., pebA/B, pcyA) and regulatory elements in Prochlorococcus SS120 vs. MED4 .
  • Metabolite profiling : Quantify PEB and PCB levels in mutants lacking PEIII to assess functional redundancy .
  • Evolutionary analysis : Apply phylogenomic tools (e.g., MEGA7) to trace bilin pathway gene losses/gains in marine vs. freshwater cyanobacteria .

Basic: What bioinformatics tools are essential for studying PEB biosynthesis pathways?

  • Genome annotation : Use RAST or Prokka to identify bilin-related genes (e.g., ho1, pebS) in newly sequenced cyanobacteria .
  • Sequence alignment : Tools like Clustal Omega or MUSCLE reveal conserved residues in bilin lyases (e.g., CpcE/F) across species .
  • Phylogenetic analysis : Construct gene trees (via MEGA7) to infer horizontal gene transfer events in PEB biosynthesis .

Advanced: What experimental designs mitigate challenges in studying PEB-protein interactions in vivo?

  • Controlled chromophore pools : Use Δho1/pebS mutants to limit endogenous bilin diversity .
  • Time-resolved fluorescence : Track energy transfer efficiency in PBS mutants using picosecond fluorescence spectroscopy .
  • Cross-linking mass spectrometry : Map PEB binding sites on PBPs under native conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.